molecular formula C14H13N3O4 B3491036 2-(3-methyl-4-nitrophenoxy)-N-(pyridin-4-yl)acetamide

2-(3-methyl-4-nitrophenoxy)-N-(pyridin-4-yl)acetamide

Cat. No.: B3491036
M. Wt: 287.27 g/mol
InChI Key: LFKFELOVNKYCMZ-UHFFFAOYSA-N
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Description

2-(3-methyl-4-nitrophenoxy)-N-(pyridin-4-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenoxy group substituted with a methyl and nitro group, as well as a pyridinyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-nitrophenoxy)-N-(pyridin-4-yl)acetamide typically involves the following steps:

    Nitration: The starting material, 3-methylphenol, undergoes nitration to introduce the nitro group at the 4-position.

    Etherification: The nitrated product is then reacted with 2-chloroacetamide in the presence of a base to form the phenoxyacetamide intermediate.

    Coupling: Finally, the intermediate is coupled with 4-aminopyridine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-4-nitrophenoxy)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

    Reduction: 2-(3-methyl-4-aminophenoxy)-N-(pyridin-4-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acid and amine products.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the design of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can be a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-methyl-4-nitrophenoxy)-N-(pyridin-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenoxy)-N-(pyridin-4-yl)acetamide: Lacks the methyl group on the phenoxy ring.

    2-(3-methylphenoxy)-N-(pyridin-4-yl)acetamide: Lacks the nitro group on the phenoxy ring.

    2-(3-methyl-4-nitrophenoxy)acetamide: Lacks the pyridinyl group.

Uniqueness

2-(3-methyl-4-nitrophenoxy)-N-(pyridin-4-yl)acetamide is unique due to the presence of both the nitro and methyl groups on the phenoxy ring, as well as the pyridinyl group attached to the acetamide moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a compound of interest for various applications.

Properties

IUPAC Name

2-(3-methyl-4-nitrophenoxy)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-10-8-12(2-3-13(10)17(19)20)21-9-14(18)16-11-4-6-15-7-5-11/h2-8H,9H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKFELOVNKYCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790796
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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